molecular formula C19H18N2O4 B2840433 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705899-31-5

1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2840433
CAS No.: 1705899-31-5
M. Wt: 338.363
InChI Key: UAFQEIYFAZMEQX-UHFFFAOYSA-N
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Description

1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a structurally complex molecule featuring a spirocyclic core that combines a chroman-4-one moiety with a pyrrolidine ring. The compound is further substituted at the 1'-position with a 5-cyclopropylisoxazole-3-carbonyl group. Spirocyclic architectures, such as this, are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets like enzymes or receptors. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a common pharmacophore in drug design, often contributing to metabolic stability and hydrogen-bonding interactions.

Properties

IUPAC Name

1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-15-10-19(24-16-4-2-1-3-13(15)16)7-8-21(11-19)18(23)14-9-17(25-20-14)12-5-6-12/h1-4,9,12H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFQEIYFAZMEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a novel spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The structure of this compound features a unique spirocyclic framework that combines a chroman and a pyrrolidine moiety. This structural complexity is believed to contribute to its diverse biological activities.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that the compound exhibits inhibitory activity against various kinases, which are critical in cell signaling pathways. For instance, it has been shown to selectively inhibit GSK-3β and JNK pathways, which are involved in inflammation and cancer progression .
  • Anti-inflammatory Activity : The compound's structural features suggest potential anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in activated microglial cells .

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro. The following table summarizes key findings related to its kinase inhibition:

Kinase% Residual Activity at 30 μM
GSK3β2.2 ± 0.8
JNK182.7 ± 0.1
JNK280.0 ± 0.4
CDK1/cyclin B59.0 ± 0.5
DAPK174.6 ± 1.7

These results indicate that while the compound shows significant inhibition of certain kinases, it retains activity against others, suggesting a selective profile that could be exploited for therapeutic purposes .

Case Studies

A recent case study highlighted the compound's effectiveness in reducing cell viability in various cancer cell lines, including MCF7 (breast cancer) and A431 (epidermoid carcinoma). The compound demonstrated IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil:

  • MCF7 Cell Line : IC50 = 3.597 µM
  • A431 Cell Line : IC50 = 2.434 µM

These findings underscore the potential of this compound as an anticancer agent .

Discussion

The unique spirocyclic structure of this compound appears to confer significant biological activities, particularly through kinase inhibition and anti-inflammatory effects. The selective inhibition of kinases involved in critical signaling pathways positions this compound as a promising candidate for further development in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural similarities with spiro[chroman-2,4'-piperidin]-4-one derivatives reported in the literature (). Key differences include:

  • Heterocyclic Ring Size : The target compound incorporates a pyrrolidine (5-membered) ring, whereas analogs like those in feature a piperidine (6-membered) ring. Smaller rings like pyrrolidine may increase conformational rigidity but reduce solubility compared to larger rings.
  • Substituent Groups : The 5-cyclopropylisoxazole-3-carbonyl substituent in the target compound contrasts with the sulfonyl-bridged or trimethoxyphenyl groups in compounds from . Substituents significantly influence electronic, steric, and pharmacokinetic properties.

Data Table: Key Compounds from

Compound ID Core Structure Substituent IC50 (µM) Range Notable Activity
16 Spiro[chroman-2,4'-piperidin] Sulfonyl bridge 0.31–5.62 Apoptosis induction, G2/M arrest
15 Spiro[chroman-2,4'-piperidin] Trimethoxyphenyl 18.77–47.05 Weak cytotoxicity

Preparation Methods

Multicomponent Reactions (MCRs)

MCRs are highly efficient for constructing spirocyclic systems. A four-component reaction involving indole-2-acetate , aromatic aldehydes , 1,3-dimethylbarbituric acid , and dimedone under CuSO₄ catalysis has been reported for diastereoselective spiro[carbazole-3,5'-pyrimidine] formation. Adapting this methodology, the chroman-4-one precursor could be generated via a Diels-Alder reaction between in situ-formed indole-2,3-quinodimethane and a dienophile (e.g., α,β-unsaturated ketones).

Example Protocol

  • Reactants : 2-Hydroxyacetophenone, acrolein, ammonium acetate
  • Catalyst : CuSO₄ (10 mol%)
  • Conditions : Ethanol, reflux, 12 h
  • Yield : ~65% (analogous systems)

1,3-Dipolar Cycloaddition

Azomethine ylides, generated from sarcosine and aldehydes, undergo 1,3-dipolar cycloaddition with chroman-4-one-derived dipolarophiles. Graphene oxide (GO, 0.05 wt%) efficiently catalyzes such reactions, enabling spiro-pyrrolidine formation with high diastereoselectivity.

Key Steps

  • Generate azomethine ylide from sarcosine and paraformaldehyde.
  • Cycloaddition with chroman-4-one enone.
  • Catalyst : GO (0.05 wt%) in ethanol at 80°C for 4 h.

Synthesis of 5-Cyclopropylisoxazole-3-carboxylic Acid

Cyclopropane Ring Formation

Cyclopropyl groups are introduced via [2+1] cycloaddition or nucleophilic substitution. A robust method involves reacting methyl-3-cyclopropyl-3-oxopropionate with hydroxylamine under acidic conditions to form the isoxazole ring.

Optimized Procedure

  • Reactants : Methyl-3-cyclopropyl-3-oxopropionate, hydroxylamine hydrochloride
  • Conditions : Acetic acid, 120°C, 6 h
  • Yield : 78% (isolated as white crystals)

Carboxylic Acid Derivatization

The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (1:1) at room temperature (2 h, quantitative yield).

Coupling Strategies for Acylation

Acid Chloride Method

  • Convert 5-cyclopropylisoxazole-3-carboxylic acid to its acid chloride using SOCl₂ (reflux, 2 h).
  • React with spiro[chroman-2,3'-pyrrolidin]-4-one in the presence of Et₃N (2 eq) in dichloromethane (0°C to RT, 4 h).
  • Yield : 82% (analogous acylation).

Carbodiimide-Mediated Coupling

  • Reagents : EDCI, HOBt, DMF
  • Conditions : 0°C to RT, 12 h
  • Advantage : Minimizes epimerization of the spiro center.

Optimization and Scale-Up Considerations

Diastereoselectivity Control

  • Chiral Auxiliaries : (R)-BINOL-derived phosphoric acids improve enantiomeric excess (up to 94% ee in analogous systems).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

Purification Techniques

  • Chromatography : Silica gel (EtOAc/hexane, 3:7) for intermediates.
  • Crystallization : Final product recrystallized from ethanol/water (7:3).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, isoxazole-H), 4.21–4.15 (m, 1H, spiro-H), 3.94 (dd, J = 12.4 Hz, 1H, pyrrolidine-H).
  • HRMS : [M+H]⁺ calcd. for C₂₀H₁₉N₂O₄: 375.1345; found: 375.1348.

X-ray Crystallography

Single-crystal X-ray analysis confirms the spirocyclic structure and relative configuration (analogous to reported spiro compounds).

Q & A

Q. What are the key considerations for optimizing the synthetic yield of 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one?

Methodological Answer:

  • Chromatography Conditions : Purification via column chromatography using ethyl acetate/hexane (1:4 ratio) improves separation efficiency .
  • Recrystallization : Use 2-propanol as a solvent for recrystallization to enhance purity .
  • Reaction Parameters : Maintain low temperatures (–20 to –15°C) during diazomethane addition to minimize side reactions .
  • Catalytic Additives : Triethylamine (0.12 g) aids in stabilizing intermediates during condensation steps .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify spiro-pyrrolidine and chromanone ring connectivity .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 386.1232 [M+H]+^+) confirms molecular weight .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and spiro junction geometry .
  • IR Spectroscopy : Detect carbonyl (C=O) and isoxazole (C=N) stretching vibrations .

Q. What strategies enhance solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the pyrrolidinone nitrogen .
  • Co-Solvent Systems : Use DMSO/water mixtures for in vitro assays to maintain solubility .
  • Structural Analogues : Replace the cyclopropyl group with polar substituents (e.g., hydroxyl or amine) while preserving the spiro core .

Q. How are purification challenges addressed for spiro-pyrrolidine derivatives?

Methodological Answer:

  • Solvent Selection : Optimize polarity gradients (e.g., hexane → ethyl acetate) during column chromatography .
  • Crystallization Triggers : Add anti-solvents (e.g., hexane) to 2-propanol solutions to induce crystallization .

Advanced Research Questions

Q. How does the spiro architecture influence physicochemical properties and target binding?

Methodological Answer:

  • 3D Conformation : The spiro junction restricts rotational freedom, favoring pre-organized binding conformations with targets like kinases or GPCRs .
  • Lipophilicity : The fused chromanone-pyrrolidinone system increases logP, enhancing membrane permeability but requiring solubility optimization .
  • ADMET Profiling : Use QSAR models to predict metabolic stability and toxicity based on spiro-induced rigidity .

Q. What strategies address stereochemical challenges in synthesizing the spiro-pyrrolidine core?

Methodological Answer:

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective spirocyclization .
  • Dynamic Resolution : Use kinetic control during ring-closing steps to favor the desired diastereomer .
  • Crystallographic Validation : Confirm absolute configuration via X-ray diffraction post-synthesis .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., cyclopropyl vs. phenyl on the isoxazole) to identify critical pharmacophores .
  • In Vitro Assay Standardization : Use uniform cell lines (e.g., HEK293 or HepG2) and ATP concentration controls to reduce variability .
  • Computational Docking : Compare binding poses across protein conformations (e.g., PDB structures) to explain potency differences .

Q. What computational methods predict ADMET properties early in development?

Methodological Answer:

  • QSAR Models : Train models on spiro compound datasets to predict absorption and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using free-energy perturbation calculations .
  • Meta-Site Analysis : Identify metabolic hot spots (e.g., pyrrolidinone ring) using software like Schrödinger’s SiteMap .

Q. How to design a diversity-oriented library around this scaffold?

Methodological Answer:

  • Core Modifications : Vary the isoxazole substituents (e.g., cyclopropyl, trifluoromethyl) and chromanone substituents (e.g., halogens, methoxy) .
  • Combinatorial Chemistry : Use Ugi or Passerini reactions to introduce diversity at the pyrrolidinone nitrogen .
  • Virtual Screening : Filter ZINC15 or Enamine libraries for spiro-like frameworks with predicted high solubility .

Q. What is the role of the cyclopropylisoxazole group in target interaction?

Methodological Answer:

  • Steric Effects : The cyclopropyl group imposes torsional strain, potentially improving fit into hydrophobic pockets .
  • Electron-Withdrawing Effects : The isoxazole’s electron-deficient core may enhance hydrogen bonding with catalytic lysine residues in kinases .
  • SAR Validation : Replace cyclopropyl with larger groups (e.g., tert-butyl) to assess steric tolerance in binding assays .

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